molecular formula C6H11Cl2NO2 B8707634 methyl N,N-bis(2-chloroethyl)carbamate CAS No. 35875-89-9

methyl N,N-bis(2-chloroethyl)carbamate

Cat. No. B8707634
CAS RN: 35875-89-9
M. Wt: 200.06 g/mol
InChI Key: BCQUWJXVBOGPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N,N-bis(2-chloroethyl)carbamate is a useful research compound. Its molecular formula is C6H11Cl2NO2 and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl N,N-bis(2-chloroethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N,N-bis(2-chloroethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35875-89-9

Molecular Formula

C6H11Cl2NO2

Molecular Weight

200.06 g/mol

IUPAC Name

methyl N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C6H11Cl2NO2/c1-11-6(10)9(4-2-7)5-3-8/h2-5H2,1H3

InChI Key

BCQUWJXVBOGPCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The starting material N,N-bis-(2-chloroethyl)-carbamic acid methyl ester is prepared by treating a solution of bis-(2-chloroethyl)-amine hydrochloride in methylene chloride at 0° C. with methyl chloroformate (1.0 mole equivalent) and diisopropylethylamine (2.2 mole equivalents).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.